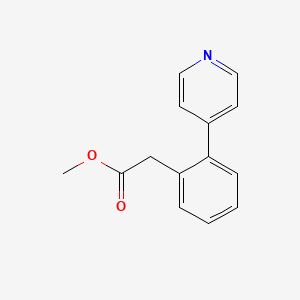![molecular formula C16H17BrN2 B13990256 4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide CAS No. 21070-75-7](/img/structure/B13990256.png)
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide is a compound that features both an indole and a pyridinium moiety. Indole derivatives are known for their wide range of biological activities and are prevalent in many natural products and pharmaceuticals . The pyridinium group, on the other hand, is often associated with ionic liquids and other applications in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide typically involves the reaction of 1-methylpyridinium bromide with an indole derivative under specific conditions. One common method involves the use of a base-promoted reaction where the indole derivative is reacted with 1-methylpyridinium bromide in the presence of a suitable base . The reaction is usually carried out in a polar solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Aplicaciones Científicas De Investigación
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity . The pyridinium group can also participate in ionic interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
2-(1H-Indol-3-yl)quinazolin: A compound with a quinazoline ring fused to the indole moiety.
Indole-3-carboxylic acid derivatives: Commonly studied for their biological activities.
Uniqueness
4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide is unique due to the presence of both the indole and pyridinium groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
21070-75-7 |
|---|---|
Fórmula molecular |
C16H17BrN2 |
Peso molecular |
317.22 g/mol |
Nombre IUPAC |
3-[2-(1-methylpyridin-1-ium-4-yl)ethyl]-1H-indole;bromide |
InChI |
InChI=1S/C16H17N2.BrH/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-5,8-12,17H,6-7H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UBGFNMIIUSFJGS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=C(C=C1)CCC2=CNC3=CC=CC=C32.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


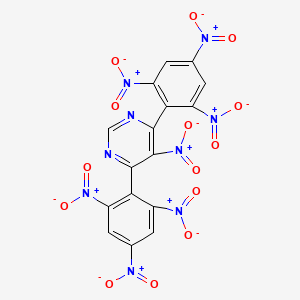
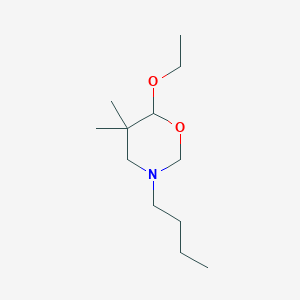
![(2,3-Dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B13990188.png)

![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)


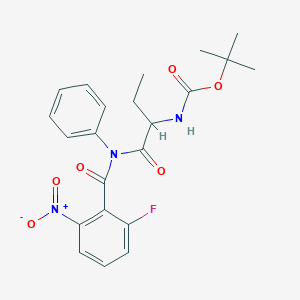

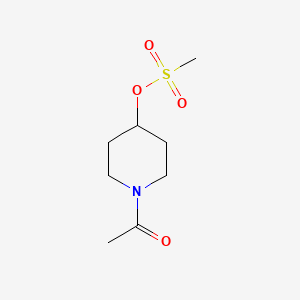

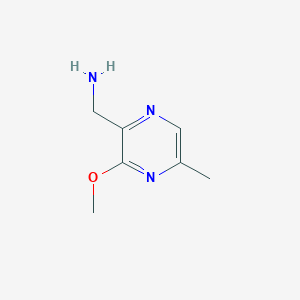
![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)
